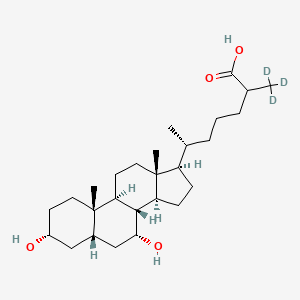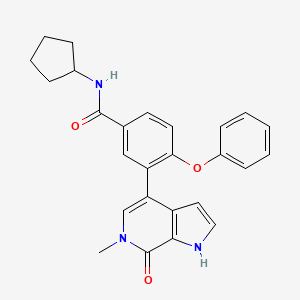
Samyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samyr, also known as S-adenosylmethionine, is a naturally occurring compound found in all living cells. It is a derivative of the amino acid methionine and adenosine triphosphate (ATP). This compound plays a crucial role in various biochemical processes, including methylation, transsulfuration, and aminopropylation. It is widely used in the treatment of liver disorders, depression, osteoarthritis, and fibromyalgia due to its anti-inflammatory and hepatoprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Samyr is synthesized through the reaction of methionine with ATP in the presence of the enzyme methionine adenosyltransferase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of 37°C. The reaction proceeds as follows:
Methionine+ATP→S-adenosylmethionine+PPi+Pi
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically engineered microorganisms that overexpress methionine adenosyltransferase. The fermentation broth is then subjected to downstream processing, including cell lysis, purification, and crystallization, to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Samyr undergoes various chemical reactions, including:
Methylation: this compound donates a methyl group to substrates such as nucleic acids, proteins, and lipids.
Transsulfuration: this compound is converted to S-adenosylhomocysteine, which is further metabolized to homocysteine and cysteine.
Aminopropylation: this compound is involved in the synthesis of polyamines, which are essential for cell growth and differentiation
Common Reagents and Conditions
Methylation: Common reagents include DNA, RNA, and proteins. The reaction conditions typically involve a pH of 7.0 to 8.0 and a temperature of 37°C.
Transsulfuration: The reaction requires the enzyme S-adenosylhomocysteine hydrolase and occurs under physiological conditions.
Aminopropylation: The reaction involves the enzyme decarboxylated S-adenosylmethionine synthase and occurs under physiological conditions
Major Products Formed
Methylation: Methylated nucleic acids, proteins, and lipids.
Transsulfuration: Homocysteine and cysteine.
Aminopropylation: Polyamines such as spermidine and spermine
Applications De Recherche Scientifique
Samyr has a wide range of scientific research applications, including:
Chemistry: Used as a methyl donor in various biochemical assays and studies.
Biology: Studied for its role in cellular growth, differentiation, and apoptosis.
Medicine: Investigated for its therapeutic potential in treating liver disorders, depression, osteoarthritis, and fibromyalgia.
Industry: Used in the production of dietary supplements and pharmaceuticals .
Mécanisme D'action
Samyr exerts its effects by donating a one-carbon methyl group in a process called transmethylation. This process is essential for the methylation of DNA, RNA, proteins, and lipids, which regulates gene expression, protein function, and membrane fluidity. This compound also participates in the transsulfuration pathway, leading to the production of cysteine and glutathione, which are crucial for cellular antioxidant defense. Additionally, this compound is involved in the synthesis of polyamines, which are important for cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-adenosylhomocysteine: A product of Samyr metabolism, involved in the regulation of methylation reactions.
Methionine: The precursor of this compound, involved in protein synthesis and methylation reactions.
Adenosine triphosphate (ATP): A co-substrate in the synthesis of this compound, involved in energy transfer within cells .
Uniqueness of this compound
This compound is unique due to its multifunctional role in various biochemical processes, including methylation, transsulfuration, and aminopropylation. Its ability to donate a methyl group makes it a crucial regulator of gene expression, protein function, and membrane fluidity. Additionally, its involvement in the synthesis of polyamines and antioxidant defense mechanisms highlights its importance in cellular growth, differentiation, and protection against oxidative stress .
Propriétés
Numéro CAS |
200393-05-1 |
|---|---|
Formule moléculaire |
C19H32N6O11S3 |
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1 |
Clé InChI |
TYXBLACMHQBEEW-XKGORWRGSA-N |
SMILES isomérique |
C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
SMILES canonique |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)

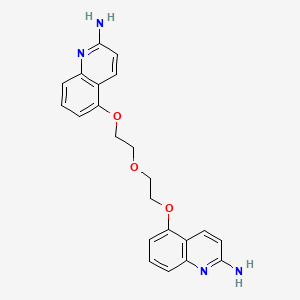
![(9S,12S,15S)-15-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-12-(2-methylpropyl)-11,14-dioxo-2-oxa-10,13-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-9-carboxamide](/img/structure/B12372970.png)
![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
![5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)

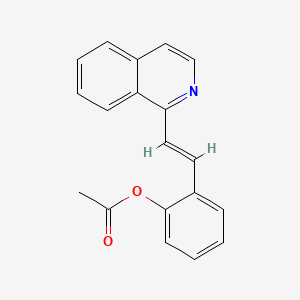
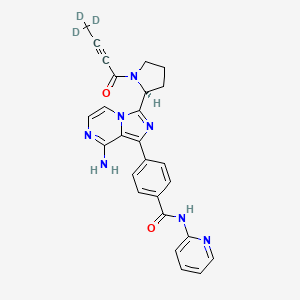

![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
